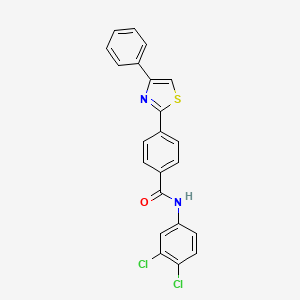

N-(3,4-dichlorophenyl)-4-(4-phenyl-1,3-thiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

N-(3,4-dichlorophenyl)-4-(4-phenyl-1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14Cl2N2OS/c23-18-11-10-17(12-19(18)24)25-21(27)15-6-8-16(9-7-15)22-26-20(13-28-22)14-4-2-1-3-5-14/h1-13H,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWBBHXOWQVNGDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)C3=CC=C(C=C3)C(=O)NC4=CC(=C(C=C4)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14Cl2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,4-dichlorophenyl)-4-(4-phenyl-1,3-thiazol-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial effects, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 429.33 g/mol. The compound features a thiazole ring, which is known for its biological activity, particularly in anticancer and antimicrobial applications.

1. Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiazole derivatives. For instance, the presence of a 3,4-dichlorophenyl group has been associated with enhanced cytotoxicity against various cancer cell lines.

The structure-activity relationship (SAR) indicates that the electronegative chlorine atoms significantly enhance the compound's antiproliferative activity.

2. Anti-inflammatory Activity

Research has demonstrated that this compound can inhibit inflammatory mediators such as nitric oxide (NO) and cyclooxygenase-2 (COX-2). In vitro studies showed that this compound effectively reduced iNOS and COX-2 mRNA expression in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

| Parameter | Result |

|---|---|

| iNOS Expression | Decreased |

| COX-2 Expression | Decreased |

| NO Production | Inhibited |

These findings suggest that this compound could be a candidate for treating inflammation-related disorders due to its ability to modulate inflammatory pathways.

3. Antimicrobial Activity

Thiazole derivatives have also been recognized for their antimicrobial properties. In a comparative study, this compound was tested against various bacterial strains. The results indicated that it exhibited significant antibacterial activity comparable to standard antibiotics.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

These results underscore the potential of this compound as an antimicrobial agent.

Case Studies

Case Study 1: Anticancer Efficacy

In a study involving A431 cell lines, treatment with this compound resulted in significant apoptosis induction as evidenced by flow cytometry analysis. The mechanism was linked to mitochondrial dysfunction and subsequent caspase activation.

Case Study 2: Inhibition of Inflammation

A study on RAW 264.7 macrophages treated with LPS showed that this compound significantly reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential use in managing inflammatory diseases.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

*Calculated based on molecular formula C₂₂H₁₅Cl₂N₃OS.

Key Observations:

Substituent Positioning: The 3,4-dichlorophenyl group in the target compound contrasts with the 2,4-dichloro substitution in ’s analogue. The 4-phenylthiazole moiety distinguishes the target compound from simpler thiazole derivatives (e.g., ), enhancing π-π stacking interactions in enzyme binding pockets .

Heterocycle Variations :

- Replacement of thiazole with thiadiazole () introduces an additional nitrogen atom, increasing polarity and hydrogen-bonding capacity, which may influence solubility and target selectivity .

Biological Activity :

- Anti-inflammatory activity is prominent in analogues with electron-withdrawing groups (e.g., 4-chloro in ’s compound 5c), but the target compound’s dichlorophenyl and phenylthiazole groups suggest broader applications, such as kinase inhibition, as seen in structurally related compounds .

Physicochemical and Pharmacokinetic Properties

- Polarity : The dichlorophenyl and phenylthiazole groups increase hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility. This contrasts with ’s thiadiazole derivative, where the additional nitrogen could improve solubility .

- pKa and Stability : Predicted pKa values for similar compounds (e.g., 8.22 for ’s analogue) suggest moderate basicity, influencing ionization state under physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.